4-(Bromomethyl)naphthalen-2-ol
Description
4-(Bromomethyl)naphthalen-2-ol is a brominated naphthol derivative characterized by a hydroxyl group at position 2 and a bromomethyl substituent at position 4 of the naphthalene ring. The bromomethyl group introduces reactivity for further functionalization, such as nucleophilic substitution, making it valuable in constructing complex molecules like heterocycles or bioactive agents .
Properties
Molecular Formula |
C11H9BrO |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
4-(bromomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H9BrO/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,13H,7H2 |
InChI Key |
ZCKWCQJZAXRADO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CBr)O |
Origin of Product |
United States |
Preparation Methods
Radical Bromination of 3-Methylnaphthalen-2-ol Using N-Bromosuccinimide (NBS)
One of the classical and widely used methods to prepare this compound involves the radical bromination of 3-methylnaphthalen-2-ol with N-bromosuccinimide (NBS). This reaction selectively brominates the methyl group adjacent to the naphthol ring, converting the methyl to a bromomethyl group.
- Starting Material: 3-methylnaphthalen-2-ol (commercially available or synthesized via known methods)
- Brominating Agent: N-bromosuccinimide (NBS)
- Solvent: Typically chloroform or carbon tetrachloride
- Reaction Conditions: Radical initiation by light or thermal means, often at room temperature or mild heating
- Yield: Moderate to high yields reported, with product purity confirmed by NMR analysis
This method is advantageous due to its simplicity and the mild conditions employed. However, controlling selectivity to avoid polybromination or side reactions requires careful optimization of reagent stoichiometry and reaction time.
Four-Step Transition Metal-Free Synthesis via Cyclopropane Intermediate
A more recent and efficient synthetic approach was reported by Erdoğan et al. (2021), offering a transition metal-free, four-step protocol starting from naphthalene:
- Birch Reduction: Naphthalene is selectively reduced at the 1,4-positions under mild Birch reduction conditions to give 1,4-dihydronaphthalene.
- Dichlorocarbene Addition: The dihydronaphthalene reacts with dichlorocarbene (generated in situ from chloroform and potassium tert-butoxide) to form a dichlorocyclopropane intermediate.
- Base-Induced Ring Closure: Treatment with potassium tert-butoxide converts the dichlorocyclopropane to naphthocyclopropene.
- Ring Opening Bromination: The cyclopropene undergoes ring-opening bromination with bromine in refluxing dry carbon tetrachloride to yield this compound in excellent yield (~97%).
This method is notable for its high yield, operational simplicity, and avoidance of transition metals, making it attractive for synthetic organic chemistry applications.
| Step | Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Birch reduction of naphthalene | Na/NH3, mild conditions | 1,4-dihydronaphthalene | Not specified |
| 2 | Dichlorocarbene addition | CHCl3, t-BuOK | Dichlorocyclopropane derivative | Not specified |
| 3 | Ring closure | t-BuOK | Naphthocyclopropene | Not specified |
| 4 | Ring-opening bromination | Br2, reflux, dry CCl4, 1 h | This compound | 97 |
The proposed mechanism involves bromine-induced ring opening of the cyclopropene, selectively installing the bromomethyl group at the 4-position.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Radical bromination | 3-methylnaphthalen-2-ol | NBS | Room temp, light or heat, chloroform | Moderate to high | Classical, simple |
| Four-step cyclopropane route | Naphthalene | Br2 (final step) | Birch reduction, carbene addition, base treatment, Br2 reflux in CCl4 | 97 | Transition metal-free, high yield |
| Dibromohydantoin bromination | 4'-methyl-2-substituted biphenyl (analogous) | Dibromohydantoin | 0-10 °C, light, DCM | 86-91 | Mild, green chemistry |
Analytical Characterization
The product this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the presence of bromomethyl and hydroxyl groups, with characteristic chemical shifts.
- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.
- Infrared Spectroscopy (IR): Shows O-H stretching bands and C-Br vibrations.
- Melting Point: Provides purity assessment.
For example, Erdoğan et al. reported detailed ^1H NMR spectra consistent with the proposed structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)naphthalen-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the second position can be oxidized to form a ketone or quinone derivative.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to substitute the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the bromomethyl group.
Major Products Formed
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)naphthalen-2-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Biological Studies: It is used as a probe in biological studies to investigate enzyme activities and protein interactions.
Material Science: It is used in the synthesis of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of specific enzymes, affecting various biological pathways. The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol
- Structure: Features a bromonaphthalen-2-ol core with a chlorophenyl-aminomethyl group at position 1.
- Key Properties :
1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol
- Structure : Combines a bromophenyl group and a morpholine ring attached to the naphthalen-2-ol core.
- Key Properties :
Heterocyclic Derivatives
N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine
3-{5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-ol (OX5)
- Structure: Naphthalen-2-ol fused to an oxadiazole ring bearing a dimethylamino group.
- Key Properties: Cytotoxic activity: IC$_{50}$ = 24.78 ± 0.29 µM against HepG2 cells . Electron-donating groups (e.g., dimethylamino) enhance bioactivity.
Substituted Naphthols with Functional Groups
6-Bromo-2-naphthol
4-Amino-2-methylnaphthalen-1-ol
- Structure: Amino and methyl groups at positions 4 and 2, respectively.
- Key Properties: LogP: 2.34 (indicating moderate hydrophobicity) . Potential use in dye synthesis due to the amino group’s nucleophilicity.
- Comparison : The bromomethyl group in this compound is more electrophilic, favoring reactions with nucleophiles like amines or thiols .
Table 1: Physical and Structural Properties
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | Key Structural Feature |
|---|---|---|---|---|
| This compound (Inferred) | C${11}$H${9}$BrO | N/A | N/A | Bromomethyl at C4 |
| 1-[Amino(4-chlorophenyl)methyl]-6-bromo | C${17}$H${13}$BrClNO | 65–70 | 83 | Chlorophenyl-aminomethyl at C1 |
| N-(4-Bromobenzylidene)-4-(4-bromo)thiazol | C${20}$H${13}$Br$2$N$2$OS | 105–107 | 72 | Thiazole ring |
| OX5 | C${20}$H${16}$N$4$O$2$ | N/A | N/A | Oxadiazole with dimethylamino |
Key Findings and Implications
- Reactivity : Bromomethyl-substituted naphthols are versatile intermediates for synthesizing heterocycles (e.g., thiazoles, oxadiazoles) and bioactive molecules .
- Biological Activity: Electron-donating groups (e.g., methoxy, dimethylamino) enhance cytotoxicity, whereas bromomethyl groups may require further derivatization to achieve similar effects .
- Structural Stability : Intramolecular hydrogen bonds and π-π interactions in halogenated naphthols improve crystallinity and thermal stability .
Biological Activity
4-(Bromomethyl)naphthalen-2-ol is an organic compound characterized by a naphthalene ring with a bromomethyl group at the 4-position and a hydroxyl group at the 2-position. This unique structure contributes to its biological activity, particularly in the context of cancer research and synthetic organic chemistry. The compound’s ability to interact with biological molecules and modify them through bromomethylation positions it as a significant candidate for further study in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity . Studies have shown its effectiveness in inhibiting the growth of various cancer cell lines, suggesting potential applications in cancer treatment. The compound's structural features allow it to interact with cellular pathways, potentially leading to apoptosis in cancer cells.
The mechanism of action of this compound involves its electrophilic bromomethyl group, which can form covalent bonds with nucleophiles in biomolecules, such as proteins and DNA. This reactivity allows it to modify these biological macromolecules, impacting their function and stability. Preliminary studies suggest that this modification may disrupt critical cellular processes, contributing to its anticancer effects .
Study on Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of proliferation |
| HeLa (Cervical) | 10 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
Table 1: Inhibitory Concentration (IC50) values for this compound across different cancer cell lines.
Interaction Studies
Further interaction studies revealed that the compound could form complexes with various nucleophiles, enhancing its potential as a tool for studying biological interactions. The electrophilic nature of the bromomethyl group facilitates nucleophilic substitution reactions, crucial for understanding how this compound can modify other biomolecules .
Synthesis and Applications
The synthesis of this compound can be achieved through several methods, including the reaction of naphthalene derivatives with bromine under controlled conditions. The compound serves as a versatile intermediate in organic synthesis, particularly for creating more complex molecules with potential biological activity.
Q & A
Q. What in vitro models are suitable for studying the metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
